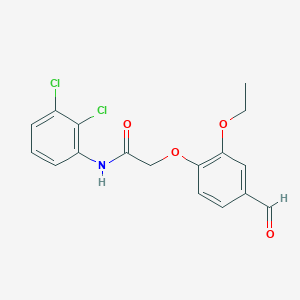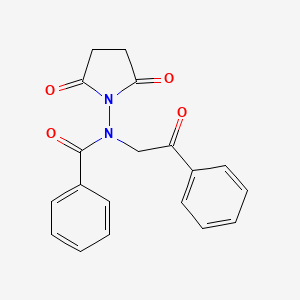![molecular formula C19H20N2O3 B4407030 2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4407030.png)
2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
描述
2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole, also known as BMPO, is a synthetic compound that belongs to the class of oxadiazoles. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. BMPO is a versatile molecule that exhibits a wide range of biological and chemical properties, making it an attractive target for scientific research.
作用机制
The mechanism of action of 2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is not fully understood, but it is believed to involve the scavenging of reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokines. This compound has been shown to act as a potent scavenger of hydroxyl radicals, superoxide anions, and peroxynitrite, which are known to cause oxidative damage to cells and tissues. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. This compound has been shown to protect cells and tissues from oxidative damage by scavenging ROS and inhibiting lipid peroxidation. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has been shown to exhibit antibacterial and antiviral activities by inhibiting the growth and replication of bacteria and viruses.
实验室实验的优点和局限性
2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has several advantages for lab experiments, including its high stability, solubility, and bioavailability. This compound can be easily synthesized in large quantities and can be stored for long periods without degradation. This compound can also be easily administered to cells and animals in various forms, such as solutions, suspensions, and capsules. However, this compound also has some limitations for lab experiments, including its potential toxicity at high concentrations and its limited specificity for certain targets. This compound should be used with caution in experiments involving living organisms, and its effects should be carefully monitored.
未来方向
2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has several potential future directions for scientific research, including:
1. Development of novel this compound-based therapeutics for various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
2. Synthesis of novel this compound-based polymers and materials with unique properties, such as high thermal stability, mechanical strength, and conductivity.
3. Investigation of the mechanism of action of this compound and its interactions with cellular targets.
4. Evaluation of the safety and efficacy of this compound in preclinical and clinical trials.
5. Development of eco-friendly pesticides based on this compound and its derivatives.
Conclusion:
This compound is a versatile molecule that exhibits a wide range of biological and chemical properties, making it an attractive target for scientific research. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. This compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, which make it a promising candidate for the development of novel therapeutics for various diseases. This compound also has potential applications in materials science and agriculture. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
科学研究应用
2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit potent antioxidant and anti-inflammatory activities, which make it a promising candidate for the development of novel therapeutics for various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability, mechanical strength, and conductivity. In agriculture, this compound has been tested for its herbicidal and insecticidal activities, which make it a potential candidate for the development of eco-friendly pesticides.
属性
IUPAC Name |
2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-13-22-16-9-11-17(12-10-16)23-14-18-20-21-19(24-18)15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCFVJYXLHXOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-iodo-2-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4406947.png)

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4406975.png)

![2-[(4-phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4406989.png)

![2-[(diisopropylamino)carbonyl]phenyl acetate](/img/structure/B4407004.png)
![4-[(ethylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4407006.png)
![3-[benzyl(methyl)amino]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407010.png)
![5-chloro-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4407022.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407023.png)
![1-(4-chlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4407027.png)

![3-{[(4-methoxybenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4407032.png)